3-[2-(4-chlorophenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Descripción
The compound 3-[2-(4-chlorophenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidin-4-one derivative characterized by:
- A thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system with sulfur and nitrogen atoms.
Propiedades
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S2/c1-16-2-7-21-20(14-16)28(11-12-32-21)22(30)15-34-25-27-19-9-13-33-23(19)24(31)29(25)10-8-17-3-5-18(26)6-4-17/h2-7,9,13-14H,8,10-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADHMIIBQPGAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3CCC5=CC=C(C=C5)Cl)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-[2-(4-chlorophenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 390.9 g/mol. The structural complexity arises from the presence of multiple functional groups including a thieno-pyrimidine core and a benzoxazine moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzoxazine derivatives. For instance, benzoxazinones have been reported to exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the Bcl-2 family proteins and caspase activation .
- Case Studies : In vitro studies have demonstrated that related compounds can achieve IC50 values comparable to established chemotherapeutics like doxorubicin against cell lines such as A-431 and HepG-2 .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-[...]-thieno[3,2-d]pyrimidin-4-one | A-431 | <10 | |
| Benzoxazinone Derivative | HepG-2 | 5 |
Antibacterial Activity
The compound's thieno-pyrimidine structure suggests potential antibacterial properties. Thiazole and pyrimidine derivatives have been documented for their effectiveness against various bacterial strains:
- Activity Spectrum : Compounds similar in structure have shown activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study indicated that thiazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative | E. coli | 32 | |
| Pyrimidine Derivative | S. aureus | 16 |
Anti-inflammatory Activity
The anti-inflammatory potential of thieno-pyrimidine derivatives has also been explored:
- Mechanisms : These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways.
- Experimental Evidence : In vivo models have shown that related thieno-pyrimidine compounds reduce edema and inflammatory markers significantly compared to controls .
Summary of Research Findings
The biological activity of This compound suggests a promising therapeutic profile. Its multifaceted actions against cancer cells, bacteria, and inflammation highlight its potential as a lead compound for further development.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogues
Core Heterocyclic Variations
a) Thieno[3,2-d]pyrimidin-4-one Derivatives
- 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (): Shares the thieno[3,2-d]pyrimidin-4-one core and 4-chlorophenyl group. Substituent at position 3 is a simpler 4-methylphenyl, lacking the benzoxazine moiety. Reduced steric bulk compared to the target compound may alter binding affinity to kinases or receptors .
- 2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (): Features a methoxyphenyl group at position 3 and a chlorobenzylsulfanyl substituent.
b) Benzothieno[2,3-d]pyrimidin-4-one Analogues
- 3-(4-Ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (): Contains a benzothieno[2,3-d]pyrimidin-4-one core fused with a benzene ring.
- 3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (): Substitution with 4-fluorophenyl introduces electronegativity, which may improve target selectivity via halogen bonding .
Substituent-Driven Bioactivity Trends
- Chlorophenyl Groups : Common in analogues (e.g., ) and linked to kinase inhibition due to halogen bonding with ATP-binding pockets .
- Sulfanyl Linkages : Present in all discussed compounds; critical for maintaining structural integrity and enabling disulfide-mediated redox interactions .
- Benzoxazine vs. Simpler Substituents : The target compound’s 6-methyl-3,4-dihydro-2H-1,4-benzoxazine group introduces a fused oxazine ring, likely enhancing metabolic stability and prolonging half-life compared to analogues with phenyl or methylphenyl groups .
Pharmacokinetic and Physicochemical Properties
Research Implications and Gaps
- Bioactivity Prediction: Based on , the target compound may cluster with kinase inhibitors due to its thieno-pyrimidinone core and chlorophenyl group. However, the benzoxazine moiety could confer unique selectivity .
- Toxicological Considerations : Chlorinated compounds (e.g., –11) require rigorous environmental safety assessments, as seen in TRI revisions for zinc and lead compounds .
- Computational Modeling : highlights the utility of computational studies for predicting oral bioavailability, which should be applied to the target compound to prioritize in vitro testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
